molecular formula C13H14N2O B1225475 N-(2-Methoxy-phenyl)-benzene-1,4-diamine CAS No. 5840-11-9

N-(2-Methoxy-phenyl)-benzene-1,4-diamine

Cat. No.: B1225475
CAS No.: 5840-11-9
M. Wt: 214.26 g/mol
InChI Key: COFNCRYAMLLPRB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a cornerstone class of compounds in organic chemistry, serving as versatile building blocks for a wide array of functional materials, including high-performance polymers, dyes, and pharmaceuticals. Their utility stems from the presence of two nucleophilic amino groups attached to an aromatic ring system, which allows for the formation of diverse chemical linkages.

N-(2-Methoxy-phenyl)-benzene-1,4-diamine belongs to the subset of unsymmetrical aromatic diamines. The asymmetry in this molecule, with a primary amine at the 4-position of one phenyl ring and a secondary amine linking to a methoxy-substituted phenyl ring, offers distinct reactivity profiles at each nitrogen center. This differential reactivity is a valuable tool in controlled polymerization and the synthesis of complex organic structures. The methoxy (B1213986) group, being an electron-donating group, influences the electron density of the aromatic system and the basicity of the adjacent secondary amine, thereby modulating its reactivity and the properties of its derivatives.

Academic Significance and Contemporary Research Directions for this compound

While research on this compound is not as extensive as that for some of its isomers, its unique substitution pattern presents intriguing possibilities for academic and industrial research. The presence of the ortho-methoxy group can induce specific conformational preferences through intramolecular hydrogen bonding and steric interactions, which can be exploited in the design of molecules with specific three-dimensional structures.

Current research directions for aromatic diamines, which can be extrapolated to this specific compound, include their use as:

Monomers for Advanced Polymers: Aromatic diamines are crucial for the synthesis of polyamides and polyimides, materials known for their exceptional thermal stability and mechanical strength. The specific structure of this compound could lead to polymers with modified solubility, processability, and thermal properties.

Precursors for Organic Dyes: The diazotization of the primary amino group allows for the formation of azo dyes. The color and properties of these dyes can be fine-tuned by the substituents on the aromatic rings. The methoxy group in the 2-position is expected to influence the final color and light-fastness of the resulting dyes.

Building Blocks in Medicinal Chemistry: The diamine scaffold is present in numerous biologically active compounds. The specific substitution pattern of this compound could be explored for the development of new therapeutic agents.

Ligands in Coordination Chemistry: The nitrogen atoms can coordinate with metal ions to form stable complexes. The steric hindrance and electronic effects of the methoxy group can influence the coordination geometry and the catalytic activity of these metal complexes.

The detailed exploration of this compound's synthesis, characterization, and application in these areas remains a promising field for future chemical research.

Physicochemical Properties of this compound

PropertyValue
CAS Number 5840-11-9
Molecular Formula C13H14N2O
IUPAC Name N1-(2-methoxyphenyl)benzene-1,4-diamine
Melting Point 80-82 °C

Synonyms for this compound

Synonym
C.I. 76090 chemicalbook.com
Ursol Grey BB chemicalbook.com
C.I. Oxidation Base 12A chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(2-methoxyphenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFNCRYAMLLPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368290
Record name N~1~-(2-Methoxyphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-11-9
Record name N~1~-(2-Methoxyphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanism Elucidation for N 2 Methoxy Phenyl Benzene 1,4 Diamine

Diverse Synthetic Pathways

The synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine can be approached through several distinct strategies, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.

Direct Arylation and Cross-Coupling Strategies

The most direct and widely employed methods for constructing the core C-N bond of this compound are transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are paramount in this context.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of C-N bond formation due to its high efficiency and broad functional group tolerance. libretexts.orgwikipedia.org The synthesis of the target molecule would typically involve the coupling of an aryl halide (or triflate) with an amine. Two primary disconnections are feasible:

Reaction of p-phenylenediamine (B122844) (or a mono-protected variant) with 2-haloanisole (e.g., 2-bromoanisole (B166433) or 2-iodoanisole).

Reaction of 2-methoxyaniline with a 1,4-dihalobenzene or 4-haloaniline derivative.

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. beilstein-journals.org A crucial component is the choice of a bulky, electron-rich phosphine (B1218219) ligand that facilitates the key steps of the catalytic cycle. numberanalytics.comyoutube.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, enabling its participation in the catalytic cycle. libretexts.org

Ullmann Condensation: A classical alternative, the Ullmann condensation, utilizes a copper catalyst to forge the aryl-amine bond. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, modern protocols employ soluble copper catalysts with specific ligands, allowing for milder conditions. wikipedia.org For the synthesis of this compound, this would typically involve reacting 2-methoxyaniline with 4-iodobenzene in the presence of a copper(I) salt (e.g., CuI) and a ligand like 1,10-phenanthroline. wikipedia.org

Interactive Table 1: Comparison of Cross-Coupling Strategies
FeatureBuchwald-Hartwig AminationUllmann Condensation
CatalystPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) beilstein-journals.orgCopper (e.g., CuI, Cu powder) wikipedia.orgorganic-chemistry.org
LigandBulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) numberanalytics.comyoutube.comDiamines, Phenanthrolines, Acetylacetonates wikipedia.org
BaseStrong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) libretexts.orgOften K₂CO₃, Cs₂CO₃ mdpi.com
TemperatureRelatively mild (Room temp. to ~120°C) organic-chemistry.orgTraditionally high, modern methods are milder wikipedia.org
Substrate ScopeVery broad (Aryl-Cl, Br, I, OTf) wikipedia.orgBest with activated aryl halides (Aryl-I > Br >> Cl) wikipedia.org

Photoredox and Light-Mediated Synthetic Approaches

Modern synthetic chemistry has seen a surge in the use of light to drive chemical reactions. For the synthesis of diarylamines, photoredox catalysis offers novel pathways. A relevant approach involves the photoreduction of an azobenzene (B91143) precursor, followed by an acid-catalyzed rearrangement. nih.gov

A hypothetical light-mediated pathway to a related isomer, N-arylbenzene-1,2-diamine, has been demonstrated through the irradiation of 4-methoxyazobenzenes. nih.govrsc.org The process begins with the photoreduction of the azo compound to a hydrazobenzene (B1673438) intermediate in the presence of a hydrogen donor. This intermediate then undergoes an immediate acid-catalyzed o-semidine rearrangement to yield the diamine product. nih.gov While this specific literature example yields a 1,2-diamine, the underlying principles of photoreduction coupled with a subsequent rearrangement could be explored as a potential, albeit complex, route to the 1,4-diamine target.

Reductive Synthesis from Nitroaromatic Precursors

A well-established and industrially scalable method involves the chemical reduction of a suitable nitroaromatic precursor. This multi-step approach first requires the synthesis of N-(2-methoxyphenyl)-4-nitroaniline. This intermediate can be prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-methoxyaniline and 1-chloro-4-nitrobenzene (B41953) or via the aforementioned cross-coupling methods.

Once the nitro-intermediate is obtained, the final step is the reduction of the nitro group to an amine. This transformation is reliably achieved using a variety of reducing agents.

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a transition metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas. google.comgoogle.comacs.org This method is often preferred for its high yields and the simple workup procedure.

Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are also effective, though they can require more rigorous purification to remove metal salts.

Formation Pathways as Dimeric Species (e.g., p-Semidine Type Transformations)

The benzidine (B372746) rearrangement and its related transformations, such as the semidine rearrangement, represent classical acid-catalyzed methods for converting hydrazobenzene derivatives into various aminobiphenyls and diarylamines. The synthesis of this compound could potentially be achieved via a p-semidine rearrangement.

The key precursor for this pathway would be 1-(2-methoxyphenyl)-2-phenylhydrazine. When treated with strong acid, this hydrazine (B178648) derivative can protonate and rearrange. The major product of such rearrangements can vary significantly based on the substitution pattern and reaction conditions, with potential products including benzidines, diphenyline, and both o- and p-semidines. The formation of the desired this compound would be one of several possible outcomes of this complex reaction manifold. Research on related systems shows that hydrazobenzenes can undergo o-semidine rearrangement in acidic media to furnish N-phenylbenzene-1,2-diamines. nih.gov

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The mechanism of the Buchwald-Hartwig amination is particularly well-studied and provides significant insight into the critical factors governing the synthesis.

Catalytic Systems and Ligand Influences

In palladium-catalyzed C-N cross-coupling reactions, the catalytic system—comprising the palladium source, ligand, and base—is the engine of the transformation. The currently accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. catalysis.blognih.gov

Oxidative Addition: The cycle begins when the active Pd(0) catalyst, coordinated to its phosphine ligands, undergoes oxidative addition into the aryl-halide bond (e.g., 2-bromoanisole). This forms a Pd(II)-aryl complex and is often the rate-determining step. numberanalytics.comnih.gov

Amine Coordination and Deprotonation: The amine (e.g., p-phenylenediamine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a palladium-amido complex. catalysis.blog

Reductive Elimination: This is the final, product-forming step. The aryl and amido groups on the palladium center couple, forming the C-N bond of the desired this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comcatalysis.blog

The choice of ligand is the most critical factor influencing the efficiency of this cycle. youtube.com Bulky, electron-rich phosphine ligands are essential as they:

Promote the oxidative addition step.

Stabilize the monomeric Pd(0) species, preventing catalyst deactivation.

Facilitate the final reductive elimination step, which can be slow with less bulky ligands. numberanalytics.com

Interactive Table 2: Influence of Ligands in Buchwald-Hartwig Amination
Ligand Generation/TypeExamplesKey Characteristics & Influence
First GenerationP(o-tolyl)₃Early ligands, effective for aryl iodides and bromides with unhindered amines. libretexts.org
Bidentate PhosphinesBINAP, DPEPhos, DPPFImproved reactivity and thermal stability; prevent dimer formation and speed up the reaction. wikipedia.org
Bulky Monodentate (Buchwald)P(t-Bu)₃, XPhos, SPhos, RuPhosHighly effective for a wide range of substrates, including less reactive aryl chlorides and hindered amines, by accelerating reductive elimination. numberanalytics.comyoutube.com
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong sigma-donors that form very stable palladium complexes; effective for challenging couplings. organic-chemistry.org

Solvent Effects on Reaction Selectivity and Efficiency

In the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination which is a common method for forming the C-N bond in N-aryl-p-phenylenediamines, solvent selection is paramount. While traditional solvents like toluene (B28343) and dioxane have been widely used, there is a growing emphasis on the use of greener, more sustainable alternatives. mdpi.comnih.gov

Research on related Buchwald-Hartwig amination reactions has demonstrated that the solvent can significantly impact the reaction yield. For instance, in the synthesis of related N-aryl compounds, a switch from a conventional solvent like toluene to a greener solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to increase the yield from 57% to 70%. nih.gov This enhancement is attributed to the ability of solvents like 2-MeTHF to potentially coordinate with the palladium catalyst, thereby facilitating catalyst activation and improving the kinetic profile of the reaction. mdpi.com

The polarity of the solvent also plays a crucial role. In some cross-coupling reactions, a shift to more polar solvents can alter the selectivity of the reaction, favoring one reaction pathway over another. mdpi.com For the synthesis of N-arylbenzene-1,2-diamines from 4-methoxyazobenzenes, the choice of solvent was found to be determinative for the final product. Irradiation in dimethylformamide (DMF) yielded the N-arylbenzene-1,2-diamine, whereas using acetal (B89532) led to a different cyclized product. nih.gov This highlights the intricate control that solvents can exert over reaction pathways.

The following table summarizes the effect of different solvents on the yield of a representative Buchwald-Hartwig amination reaction, illustrating the significant variations that can be observed.

SolventRelative PolarityYield (%)Reference
Toluene0.09957 nih.gov
Cyclopentyl methyl ether (CPME)-65 nih.gov
2-Methyltetrahydrofuran (2-MeTHF)-70 nih.gov
Acetonitrile (B52724)0.46096 (for a related benzimidazole (B57391) synthesis) researchgate.net

It is important to note that while the data presented is for analogous reactions, the principles of solvent effects on reaction efficiency and selectivity are directly applicable to the synthesis of this compound. The optimal solvent would need to be determined empirically, taking into account factors such as reactant solubility, catalyst performance, and desired reaction temperature.

Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is crucial for optimizing reaction conditions and improving product yields. A key aspect of mechanistic studies is the characterization of reaction intermediates. In the synthesis of this compound, which is often achieved through palladium-catalyzed C-N cross-coupling reactions, several transient species are formed that dictate the course of the reaction.

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with several key intermediates. youtube.com The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated amine product and regenerates the Pd(0) catalyst.

The direct observation and characterization of these intermediates can be challenging due to their often short lifetimes. However, various spectroscopic and analytical techniques can be employed to identify and study these transient species. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for this purpose. For instance, in studies of related amination reactions, intermediates have been isolated and characterized, providing a deeper understanding of the reaction pathway. nih.gov

In the context of the synthesis of this compound, the key intermediates would likely involve palladium complexes with the reactants. The characterization would focus on identifying:

Oxidative Addition Adducts: The initial complex formed between the palladium catalyst and the aryl halide (e.g., 1-bromo-2-methoxybenzene or a protected p-haloaniline).

Palladium-Amido Complexes: Formed after the coordination and deprotonation of the amine (e.g., p-phenylenediamine or 2-methoxyaniline).

The table below outlines potential intermediates in the synthesis of this compound via a Buchwald-Hartwig type reaction and the methods that could be used for their characterization.

Potential IntermediateDescriptionCharacterization MethodReference
[Pd(0)Ln]Active Pd(0) catalyst with ligands (L)31P NMR, X-ray crystallography organic-chemistry.org
[Ar-Pd(II)-X(L)n]Oxidative addition complex (Ar = aryl, X = halide)1H NMR, 13C NMR, MS nih.gov
[Ar-Pd(II)-N(H)R(L)n]+X-Amine coordination complexNMR, in situ IR spectroscopy acs.org
[Ar-Pd(II)-NR(L)n]Palladium-amido complexNMR, X-ray crystallography (of stable analogues) acs.org

Advanced Spectroscopic and Analytical Characterization of N 2 Methoxy Phenyl Benzene 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of N-(2-Methoxy-phenyl)-benzene-1,4-diamine is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) rings.

The protons on the 1,4-disubstituted benzene ring are expected to appear as two sets of doublets, characteristic of an AA'BB' spin system, a common pattern for para-substituted rings. The protons on the 2-methoxyphenyl group will display a more complex pattern due to their less symmetrical environment. The methoxy group will present a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons (NH and NH₂) are expected to show broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Methoxy (OCH₃)~3.85s (singlet)
Aromatic (methoxyphenyl ring)6.8 - 7.2m (multiplet)
Aromatic (diamine ring)6.6 - 7.0m (multiplet)
Amine (NH)Variablebr s (broad singlet)
Amine (NH₂)Variablebr s (broad singlet)

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The aromatic region of the spectrum will show multiple signals corresponding to the twelve carbon atoms of the two benzene rings. The carbon atom attached to the methoxy group (C-O) is expected to resonate at a downfield position (around 145-155 ppm) due to the deshielding effect of the oxygen atom. The carbons attached to the nitrogen atoms will also be shifted downfield. The methoxy carbon itself will appear as a sharp signal in the upfield region of the spectrum (around 55-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methoxy (OCH₃)~55.5
Aromatic C-O~148.0
Aromatic C-N~140 - 150
Aromatic C-H~110 - 130

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for establishing the connectivity between different fragments of the molecule, for instance, confirming the linkage between the two aromatic rings through the amine bridge and the position of the methoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds. The N-H stretching vibrations of the primary and secondary amines will appear as distinct bands in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-N and C-O stretching vibrations will be found in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amine (N-H)Stretching3200 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (OCH₃)Stretching2850 - 2960
Aromatic C=CStretching1400 - 1600
C-NStretching1250 - 1350
C-O (Aryl ether)Asymmetric Stretching1200 - 1275
C-O (Aryl ether)Symmetric Stretching1000 - 1075

Note: Predicted values are based on typical frequency ranges for these functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, often resulting in stronger signals for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum. The C-C and C-N stretching vibrations will also be observable. The symmetric stretching of non-polar bonds can be particularly prominent.

Table 4: Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift Range (cm⁻¹)
Aromatic RingRing Breathing~1000
Aromatic C=CStretching1580 - 1620
C-NStretching1280 - 1350
C-O-CSymmetric Stretch~1100-1200

Note: Predicted values are based on typical Raman shifts for these functional groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the precise mass of a molecule, allowing for the determination of its elemental composition with a high degree of confidence. For this compound (C13H14N2O), the exact mass can be calculated and experimentally verified.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺215.11789146.2
[M+Na]⁺237.09983153.5
[M-H]⁻213.10333152.8
[M+NH₄]⁺232.14443164.1
[M+K]⁺253.07377149.9
Data sourced from predictive models. uni.lu

The fragmentation pattern of this compound in mass spectrometry is expected to follow pathways characteristic of substituted para-phenylenediamines. Studies on similar compounds, such as N-aryl-p-phenylenediamines, reveal that fragmentation often involves the cleavage of the C-N bonds and fragmentation of the aromatic rings. nih.gov For instance, the fragmentation of related p-phenylenediamine (B122844) quinones often results in characteristic neutral losses and the formation of specific fragment ions that can be used for their identification in complex mixtures. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides critical information about the electronic structure and excited-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For this compound, the electronic spectrum is expected to be influenced by the phenyl, amine, and methoxy functional groups.

While specific experimental UV-Vis data for this compound is not extensively documented, studies on structurally related compounds provide a basis for understanding its likely absorption properties. For example, diamine compounds containing triarylimidazole and other aromatic units exhibit absorption maxima in the range of 305-315 nm, attributed to π-π* transitions. researchgate.net The introduction of a methoxy group on the phenyl ring can cause a shift in the absorption bands.

Photoluminescence Spectroscopy and Luminescence Properties

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the excited-state deactivation pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. The oxidation of N-aryl-p-phenylenediamines can lead to the formation of stable radical cations, which can be studied by EPR spectroscopy.

Although no specific EPR studies on the radical species of this compound were found, research on related p-phenylenediamine derivatives provides a framework for what to expect. The EPR spectra of radical cations of dimeric p-phenylene diamine compounds have been successfully used to determine nitrogen and hydrogen splitting constants, revealing that the charge is often localized on one of the diamine units. nih.gov Furthermore, EPR studies on N-(arylthio)-2,4-diaryl-6-cyanophenylaminyls have demonstrated the generation of persistent radicals upon oxidation, which could be isolated and characterized. rsc.org The formation and structure of sulfonamide N-centered radicals in electrochemical reactions have also been directly observed using time-resolved EPR. acs.org These studies suggest that this compound could form a radical cation upon oxidation, which would be detectable and characterizable by EPR spectroscopy.

Computational Chemistry and Theoretical Studies on N 2 Methoxy Phenyl Benzene 1,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches, each with its own balance of computational cost and precision.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational efficiency, particularly for medium to large-sized molecules. researchgate.net DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net This process involves finding the minimum energy structure on the potential energy surface. For molecules like N-(2-Methoxy-phenyl)-benzene-1,4-diamine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study on 2-bromo-6-methoxynaphthalene, DFT calculations at the B3LYP/6-311++G(d,p) level provided detailed geometric parameters, such as C-O and C-C bond distances, which were found to be in good agreement with experimental data where available. nih.gov Similar calculations on N-phenylpyrrole derivatives have also shown excellent correlation between DFT-calculated geometries and those determined by high-resolution X-ray diffraction. nih.gov

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of DFT calculations. This information is crucial for understanding the molecule's reactivity and photophysical properties.

Ab Initio and Semi-Empirical Methodologies

While DFT is widely used, other quantum chemical methods also play a role in computational studies. Ab initio methods, which are based on first principles without the use of empirical parameters, offer high accuracy but are computationally expensive, making them more suitable for smaller molecules.

Semi-empirical methodologies , on the other hand, incorporate some experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. They can be useful for preliminary analyses of very large systems or for high-throughput screening of molecular properties.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern many chemical and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. malayajournal.org

In aromatic amines and related structures, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atoms, while the LUMO is often distributed over the electron-accepting regions. malayajournal.org For example, in a study of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, the HOMO was found to be localized on the azo moiety, while the LUMO was located on the oxime region. malayajournal.org For this compound, the HOMO is expected to have significant contributions from the p-phenylenediamine (B122844) and methoxy-phenyl groups, reflecting their electron-donating nature. The LUMO would likely be distributed across the aromatic systems. The energy of the HOMO-LUMO gap can be calculated using DFT, and for similar aromatic compounds, these gaps are often in the range of 3-4 eV. malayajournal.orgnih.gov

Below is a table illustrating typical HOMO-LUMO energy values for related aromatic compounds, as determined by DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime-6.27-2.513.76
Chloro-functionalized Schiff base (2AM24Cl)Not SpecifiedNot Specified3.54
Schiff base (SA2AM)Not SpecifiedNot Specified3.65

Data sourced from studies on analogous compounds. malayajournal.orgnih.gov

Charge Distribution and Atomic Population Analysis

Understanding how charge is distributed within a molecule is essential for predicting its reactive sites and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify charge distribution.

NBO analysis examines the delocalization of electron density between filled and empty orbitals, providing insights into intramolecular charge transfer and hyperconjugative interactions. researchgate.net For substituted diphenylamines, NBO analysis can reveal the extent of electron donation from the nitrogen lone pairs into the aromatic rings.

MEP maps provide a visual representation of the electrostatic potential on the electron density surface. malayajournal.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org In a molecule like this compound, the nitrogen atoms and the oxygen of the methoxy (B1213986) group would be expected to be regions of negative electrostatic potential. acs.org

Spectroscopic Property Prediction and Theoretical Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, including infrared (IR) and ultraviolet-visible (UV-Vis) spectra. nih.gov

Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. nih.gov By comparing the calculated spectrum with experimental data, researchers can assign specific vibrational modes to the observed absorption bands. nih.gov For example, the characteristic N-H stretching vibrations in aromatic amines typically appear in the range of 3300-3500 cm⁻¹. youtube.comacs.org

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). nih.govnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. youtube.com For substituted triphenylamines, the introduction of electron-donating methoxy groups has been shown to influence the absorption and emission properties. academax.com The comparison between theoretical and experimental UV-Vis spectra helps in understanding the electronic structure and photophysical behavior of the molecule. nih.gov

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for a molecule like this compound, based on findings for similar compounds.

Spectroscopic TechniquePredicted Data (Computational)Expected Experimental Range
FT-IR (N-H stretch)~3400-3500 cm⁻¹3300-3500 cm⁻¹
FT-IR (C-O stretch)~1240-1260 cm⁻¹1230-1270 cm⁻¹
UV-Vis (λmax)~300-320 nmDependent on solvent and substitution

This theoretical framework provides a robust approach to characterizing the fundamental properties of this compound, guiding further experimental work and application development.

Computational NMR Chemical Shift Determination

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, primarily using Density Functional Theory (DFT), has become a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating NMR shielding tensors. youtube.comyoutube.com For derivatives of p-phenylenediamine, DFT calculations can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when appropriate functionals and basis sets are used. nih.govresearchgate.net

Theoretical calculations for model compounds like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine have shown that the choice of density functional and basis set significantly influences the accuracy of the predicted chemical shifts. nih.gov For instance, studies have demonstrated that functionals like B97D and TPSSTPSS can provide highly accurate predictions. nih.gov The calculated isotropic shielding values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be directly compared with experimental data. youtube.com

Below is a representative table of calculated ¹³C NMR chemical shifts for a model p-phenylenediamine derivative, illustrating the type of data obtained from such computational studies.

AtomCalculated Chemical Shift (ppm)
C1 (C-N)142.5
C2/C6 (C-H)116.8
C3/C5 (C-H)129.5
C4 (C-N)138.0

This interactive table is based on representative data for p-phenylenediamine derivatives. Actual values for this compound may vary.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in simulating these spectra, aiding in the assignment of experimental bands. tandfonline.com The vibrational frequencies and intensities for p-phenylenediamine isomers have been successfully calculated, showing good agreement with experimental data. researchgate.net

These calculations can elucidate the nature of various vibrational modes, such as N-H stretching, C-N stretching, and the deformations of the aromatic rings. For instance, in studies of N,N´-diphenyl-p-phenylenediamine (DPPD), DFT calculations have been used to interpret the changes in the IR spectrum upon oxidation. researchgate.net

The following table presents a selection of calculated vibrational frequencies for a model p-phenylenediamine, highlighting key vibrational modes.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (Aromatic)3050
C=C Stretch (Aromatic)1620
C-N Stretch1310
C-H Bend (Out-of-plane)830

This interactive table is based on representative data for p-phenylenediamine derivatives. Actual values for this compound may vary.

Excited-State Energies and Transition Properties (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. ohio-state.edu It allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of electronic transitions), and other properties of excited states. acs.orgarxiv.org TD-DFT has been applied to various organic molecules to understand their UV-Vis absorption spectra and photochemical behavior. researchgate.netchemrxiv.org

For p-phenylenediamine derivatives, TD-DFT calculations can predict the energies of the lowest singlet excited states and their corresponding absorption wavelengths. scirp.org These calculations are crucial for understanding the photochemistry and photophysics of these compounds. For example, studies on N-acetyl-phenylalaninylamide microhydrated clusters have used TD-DFT to elucidate the nature of electronic transitions. scirp.org

A representative table of TD-DFT calculated excited-state properties for a model p-phenylenediamine derivative is provided below.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S13.803260.05
S24.252920.12
S34.502750.45

This interactive table is based on representative data for p-phenylenediamine derivatives. Actual values for this compound may vary.

Reaction Mechanism Modeling and Energetic Profiles

Transition State Identification and Activation Energy Barriers

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. For p-phenylenediamine derivatives, this includes studying their oxidation and hydrolysis pathways. nih.gov DFT calculations can map out the potential energy surface of a reaction, locating the transition state structures that connect reactants to products.

Radical Formation and Stability Investigations

The antioxidant properties of many p-phenylenediamine derivatives are linked to their ability to form stable radical species. Computational studies, often using DFT, can investigate the formation and stability of these radicals. The dehydrogenation of N,N´-diphenyl-p-phenylenediamine (DPPD) has been studied, revealing the formation of radical intermediates. researchgate.netresearchgate.net

The stability of the resulting radicals is a key factor in the antioxidant effectiveness of these compounds. researchgate.net Theoretical calculations can determine the heat of formation of these radicals, providing a quantitative measure of their stability. The delocalization of the unpaired electron across the aromatic system, which can be visualized through spin density plots, contributes significantly to the stability of these radicals. Studies on the p-phenylenediamine radical cation have provided detailed information on its bond structure and normal modes. bohrium.com

Intermolecular Interactions and Complexation Studies (e.g., with metal ions, solvent molecules)

Intermolecular interactions play a crucial role in the chemical and physical properties of molecules. Computational methods can be used to study these interactions, such as the complexation of p-phenylenediamine derivatives with metal ions or the interactions with solvent molecules.

A comparative DFT study has investigated the coordination of various p-phenylenediamine antioxidants with late first-row transition metals (Fe, Co, Ni, Cu, Zn). doi.org This study calculated the interaction energies between the PPDs and the metal ions, providing insights into the strength and nature of the coordination. Such studies are relevant for understanding the potential applications of these compounds in catalysis and materials science. The interaction energy is a key parameter derived from these calculations, indicating the stability of the resulting complex. doi.org

Electrochemical Behavior and Redox Chemistry of N 2 Methoxy Phenyl Benzene 1,4 Diamine

Cyclic Voltammetry Investigations of Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the stability and kinetics of the electrochemically generated species.

The cyclic voltammogram of N-(2-Methoxy-phenyl)-benzene-1,4-diamine is expected to exhibit at least one major oxidation wave corresponding to the removal of electrons from the nitrogen-containing aromatic system. The p-phenylenediamine (B122844) core is readily oxidized, and this process is further facilitated by the electron-donating methoxy (B1213986) group. The initial oxidation likely involves the formation of a radical cation. Subsequent oxidation steps at higher potentials may also be possible, leading to the formation of a dication.

The precise oxidation potential is influenced by the solvent and the supporting electrolyte used in the electrochemical cell. In a typical non-aqueous solvent like acetonitrile (B52724) with a standard electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), the first oxidation would occur at a specific potential that is characteristic of the molecule's highest occupied molecular orbital (HOMO) energy level. The electron-donating nature of the methoxy group is anticipated to lower the oxidation potential compared to the unsubstituted N-phenyl-benzene-1,4-diamine.

Reduction processes for this compound are generally less accessible and would occur at highly negative potentials, often outside the typical solvent window. These reductions would involve the addition of electrons to the aromatic system.

A key aspect of the cyclic voltammetry of this compound is the reversibility of its redox processes. A redox couple is considered reversible if the oxidized species can be efficiently reduced back to the starting material during the reverse scan in a CV experiment. This is typically characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) close to unity.

For diarylamine compounds, the initial one-electron oxidation to form a radical cation can be reversible or quasi-reversible. However, these radical cations can sometimes undergo follow-up chemical reactions, such as dimerization or reaction with solvent or trace water, which would render the process irreversible. The stability of the radical cation, and thus the reversibility of the redox couple, is highly dependent on the molecular structure and the experimental conditions. The presence of the methoxy group at the ortho position of the N-phenyl ring may influence the stability of the radical cation through steric and electronic effects.

Table 1: Illustrative Redox Potential Data for Related Aniline (B41778) Derivatives

Compound First Oxidation Potential (V vs. Fc/Fc+) Reversibility
N-phenyl-p-phenylenediamine ~0.2 Quasi-reversible
N-(4-methoxyphenyl)-p-phenylenediamine ~0.15 Quasi-reversible

| N-(2-methoxyphenyl)-p-phenylenediamine | Estimated ~0.18 | Expected Quasi-reversible |

Electrochemical Synthesis and Derivatization

Electrochemical methods can be employed not only for the analysis of this compound but also for its synthesis and derivatization. Anodic oxidation of aromatic amines can lead to the formation of new C-N or C-C bonds. For instance, the electrochemical oxidation of related aniline derivatives has been shown to produce dimers and polymers.

In the context of this compound, controlled potential electrolysis could be used to generate the radical cation in a sufficient concentration to promote polymerization, leading to the formation of a conductive polymer film on the electrode surface. The structure and properties of the resulting polymer would be highly dependent on the electrolysis conditions, such as the applied potential, solvent, and electrolyte.

Furthermore, the electrochemically generated reactive intermediates of this compound can be trapped by other nucleophilic or electrophilic species present in the electrolyte solution, providing a route for electrochemical derivatization and the synthesis of novel compounds. For example, electrochemical oxidation in the presence of pyridine (B92270) or other nucleophiles can lead to the formation of adducts.

Redox Mechanism Studies

Understanding the detailed mechanism of the redox processes of this compound is crucial for controlling its electrochemical behavior and for the rational design of new materials.

The initial step in the anodic oxidation of this compound is the formation of a radical cation. The stability of this intermediate is a critical factor determining the subsequent reaction pathways. The unpaired electron in the radical cation is delocalized over the entire π-system of the molecule. The methoxy group, being an electron-donating group, can help to stabilize the positive charge.

However, the radical cation can be reactive and may undergo several follow-up reactions:

Dimerization: Two radical cations can couple to form a dimer. The most likely coupling positions are the para-positions of the phenyl rings, if available, or through head-to-tail coupling of the amine groups.

Reaction with Nucleophiles: The radical cation can react with any nucleophiles present in the medium, including the solvent, supporting electrolyte anions, or intentionally added reagents.

Deprotonation: Depending on the acidity of the medium, the radical cation could lose a proton, leading to a neutral radical species.

Techniques such as spectroelectrochemistry, where UV-Vis or EPR spectroscopy is coupled with electrochemical measurements, can be used to identify and characterize these transient intermediates.

The redox properties of this compound are intrinsically linked to its molecular structure and the surrounding chemical environment.

Molecular Structure: The position of the methoxy group is a key determinant of the redox potential. An ortho-methoxy group, as in the target compound, can exert both electronic and steric effects. Electronically, it donates electron density to the aromatic ring, which generally lowers the oxidation potential. Sterically, the ortho-substituent can cause a twist in the dihedral angle between the two phenyl rings. This twisting can affect the extent of π-conjugation, which in turn influences the stability of the radical cation and the redox potential. Studies on isomeric polyamides have suggested that ortho-substituents can increase the oxidation potential due to steric hindrance that weakens the resonance effect of the electroactive centers. acs.org

Solvent: The polarity and coordinating ability of the solvent can significantly affect the redox potentials and the stability of the charged intermediates. Polar solvents can stabilize the charged species, thereby influencing the thermodynamics and kinetics of the electron transfer process.

pH: In aqueous or protic media, the pH of the solution plays a crucial role. The amine groups can be protonated at low pH, which would drastically increase the oxidation potential as it becomes more difficult to remove an electron from a positively charged species. The redox mechanism can also change with pH, involving proton-coupled electron transfer steps.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-phenyl-benzene-1,4-diamine
N-(4-methoxyphenyl)-p-phenylenediamine

Advanced Applications of N 2 Methoxy Phenyl Benzene 1,4 Diamine in Materials Science and Industrial Chemistry

Polymer Synthesis and Polymeric Material Characterization

The bifunctional nature of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, with its two reactive amine groups, makes it a valuable monomer for the synthesis of various polymers. The introduction of the methoxy (B1213986) group can influence the polymer's solubility, thermal stability, and electronic properties.

Polyazomethines and Schiff Base Polymers

Polyazomethines, also known as polyimines or Schiff base polymers, are a class of polymers characterized by the presence of an azomethine (-C=N-) linkage in their main chain. researchgate.netresearchgate.net These polymers are typically synthesized through the polycondensation reaction of a diamine with a dicarbonyl compound, such as a dialdehyde (B1249045) or diketone. researchgate.netresearchgate.net The reaction proceeds via a Schiff base formation, where the amine groups of the diamine react with the carbonyl groups of the dicarbonyl compound to form the characteristic imine bond. researchgate.net

The synthesis of polyazomethines using aromatic diamines like p-phenylenediamine (B122844) has been reported to yield materials with interesting thermal and electronic properties. icm.edu.pl For instance, the condensation of p-phenylenediamine with terephthalaldehyde (B141574) results in a long-chain conjugated Schiff base. nih.gov The incorporation of a methoxy group, as in this compound, is expected to enhance the solubility of the resulting polyazomethines in common organic solvents, a common challenge with rigid-rod aromatic polymers. This improved processability is crucial for their application in various technologies. The general synthetic scheme for the formation of these polymers involves the acid-catalyzed polycondensation of the diamine with a dialdehyde in a suitable solvent like ethanol. researchgate.net

The characterization of these polymers typically involves spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the imine linkage (typically a sharp peak around 1600-1650 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the polymer structure. mdpi.com Thermal properties are assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine their decomposition temperatures and glass transition temperatures, respectively.

Hyperbranched and Conjugated Polymer Systems for Electronic Applications

The structure of this compound also lends itself to the creation of more complex polymer architectures, such as hyperbranched and conjugated systems, which are of significant interest for electronic applications. Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, exhibit semiconductor properties and are the basis for organic electronics.

While specific research on hyperbranched polymers derived directly from this compound is limited, the general principles of their synthesis can be applied. Hyperbranched polymers can be synthesized using AB₂ type monomers, where 'A' and 'B' are reactive functional groups. By modifying the diamine to create such a monomer, highly branched, three-dimensional structures with a high density of functional groups can be obtained. These architectures can lead to unique properties such as lower viscosity and higher solubility compared to their linear analogues.

In the realm of conjugated polymers, derivatives of p-phenylenediamine are used to create materials for applications like organic light-emitting diodes (OLEDs) and solar cells. The methoxy group in this compound acts as an electron-donating group, which can tune the electronic properties (e.g., HOMO and LUMO energy levels) of the resulting conjugated polymer. This tuning is critical for optimizing the performance of electronic devices. For example, poly(p-phenylenevinylene) (PPV) derivatives, a well-known class of conjugated polymers, have been synthesized with methoxy side groups to enhance their electroluminescent properties. google.com

Development of Organic Electronic Materials (e.g., OLEDs)

The development of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), is a rapidly advancing field. These devices rely on a series of organic layers for hole injection, hole transport, emission, and electron transport. Aromatic amines are a cornerstone of hole-transporting materials (HTMs) due to their electron-donating nature. nih.gov

Derivatives of p-phenylenediamine are investigated for their potential in various layers of OLEDs. For instance, N,N,N′,N′-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine (TPPA) is a redox-active triphenylamine-based material that has been studied for its electrochemical and electrochromic properties. rsc.org While this is the 4-methoxy isomer, it highlights the potential of methoxy-substituted phenylenediamines in this area. The methoxy group can influence the ionization potential and electron affinity of the molecule, which are crucial parameters for efficient charge injection and transport in OLEDs.

Furthermore, benzimidazole (B57391) derivatives, which can be synthesized from o-phenylenediamines, are used as blue emitters in OLEDs. nih.gov This suggests that with appropriate chemical modification, derivatives of this compound could also serve as building blocks for novel emitting materials. The synthesis of such materials often involves coupling reactions to build larger, more complex conjugated structures.

Role as Precursor in Complex Organic Synthesis

Beyond polymerization, this compound serves as a valuable precursor or building block in multi-step organic synthesis for creating more complex molecules. Its two distinct amine groups offer sites for differential functionalization, allowing for the construction of intricate molecular architectures.

For example, aromatic diamines are key starting materials for the synthesis of various heterocyclic compounds. Benzimidazoles, which have a wide range of pharmaceutical and industrial applications, are commonly synthesized from the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov While the target compound is a 1,4-diamine, its derivatives could potentially be used to create novel heterocyclic systems.

The synthesis of complex molecules often involves a series of protection, reaction, and deprotection steps. The differential reactivity of the two amine groups in this compound could be exploited in such synthetic strategies. One amine group could be selectively protected, allowing the other to be modified, followed by deprotection and further reaction at the first amine group. This stepwise approach is fundamental in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Redox Indicators and Sensing Principles

Redox indicators are compounds that change color at a specific electrode potential. This property is due to the reversible oxidation-reduction of the compound. Aromatic amines, particularly p-phenylenediamine derivatives, are known to exhibit redox activity and have been investigated as redox indicators and for use in electrochemical sensors.

The compound N-(4-Methoxyphenyl)-p-phenylenediamine, also known as Variamine Blue, is a well-known redox indicator. researchgate.net It undergoes a color change upon oxidation, making it useful for titrations and other analytical methods. Given the structural similarity, this compound is expected to possess similar redox properties. The methoxy group's position (ortho vs. para) would likely influence the exact redox potential at which the color change occurs.

This redox activity can also be harnessed in the development of electrochemical sensors. Polymers derived from this compound can be coated onto electrode surfaces. These modified electrodes can then be used to detect the presence and concentration of various analytes through changes in their electrochemical response (e.g., current or potential). For example, conducting polymers based on aromatic amines have been used to create sensors for biologically relevant molecules and environmental pollutants. nih.govmdpi.com The principle of detection often relies on the electrocatalytic activity of the polymer towards the oxidation or reduction of the target analyte.

Antioxidant Chemistry and Mechanisms in Polymeric Matrices

Substituted p-phenylenediamines are a major class of antioxidants used to protect polymeric materials, such as rubber and plastics, from degradation. researchgate.net Degradation is often initiated by oxidative processes involving free radicals, which can be triggered by heat, light, or mechanical stress. Antioxidants function by interrupting these degradation pathways.

N-substituted p-phenylenediamines act as radical scavengers. They can donate a hydrogen atom from one of their amine groups to a reactive free radical (e.g., a peroxy radical) in the polymer matrix, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance and is less reactive, thus inhibiting the propagation of the degradation chain reaction.

The presence of the methoxy group on the phenyl ring in this compound can influence its antioxidant activity. Electron-donating groups like methoxy can increase the electron density on the aromatic ring and the amine nitrogen, potentially making the N-H bond weaker and facilitating hydrogen atom donation. This would enhance its radical scavenging efficiency.

In polymeric matrices like elastomers, these antioxidants are crucial for extending the service life of the material by preventing the loss of mechanical properties such as elasticity and strength. The antioxidant molecules are dispersed within the polymer, and their effectiveness depends on their solubility, mobility, and reactivity towards free radicals within that specific polymer environment. The long-term stability of the antioxidant itself is also important, as its degradation products can sometimes have pro-oxidant effects.

Below is a table summarizing the general properties of polymers derived from p-phenylenediamine derivatives, which can be inferred for polymers of this compound.

Polymer ClassMonomersTypical PropertiesPotential Applications
Polyazomethines Diamine + DialdehydeHigh thermal stability, semiconducting, good mechanical properties. researchgate.netresearchgate.netHigh-performance fibers, electronic materials, membranes.
Conjugated Polymers Various (e.g., via coupling reactions)Electrically conductive, electroluminescent, photoactive.OLEDs, solar cells, transistors.
Redox-Active Polymers Diamine (electropolymerized)Reversible oxidation-reduction, color change upon redox.Redox indicators, electrochemical sensors, electrochromic devices.

Radical Trapping Pathways

The principal antioxidant mechanism for p-phenylenediamine derivatives, including this compound, involves the donation of a hydrogen atom to a chain-propagating free radical (R•) or a peroxy radical (ROO•). This action neutralizes the reactive radical and in turn generates a stabilized aminyl radical from the antioxidant molecule, which is less reactive and less likely to propagate the oxidation process.

Theoretical studies on structurally similar N,N'-substituted p-phenylenediamines provide insight into the specific pathways. The primary pathways for radical trapping are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule (A-H) donates a hydrogen atom to a free radical. For this compound, this can occur from one of the two secondary amine (N-H) groups.

A-H + R• → A• + R-H

Radical Adduct Formation (RAF): The antioxidant can also react with radicals to form stable adducts.

Quantitative Theoretical Assessment of Antioxidant Effectiveness

The effectiveness of an antioxidant is quantitatively assessed by its ability to donate hydrogen atoms and to stabilize the resulting radical. Key parameters in theoretical assessments include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and reaction enthalpies. A lower BDE for the N-H bond indicates that hydrogen can be donated more easily, which generally correlates with higher antioxidant activity.

The study revealed that the most probable site for radical formation, and thus the initiation of the antioxidant activity, was through the homolytic cleavage of a C-H bond on the substituent group adjacent to the amino nitrogen. researchgate.net The calculated antioxidant effectiveness, based on the ease of radical formation, placed the studied compounds in a specific order.

Table 1: Theoretical Antioxidant Effectiveness of Selected p-Phenylenediamines

Compound Abbreviation Antioxidant Effectiveness Ranking
SPPD 1 (Most Effective)
MBPPD 2
MBPPDH 3
6PPD 4
IPPD 5
CPPD 6 (Least Effective)

This interactive table is based on theoretical calculations of radical formation probability. researchgate.net

As shown in the table, MBPPD, which shares the methoxy-substituted benzyl (B1604629) group characteristic with the subject compound, is ranked as a highly effective antioxidant, second only to SPPD in the studied group. researchgate.net This suggests that the electronic influence of the methoxy group contributes favorably to its antioxidant potential. The effectiveness is also linked to the steric arrangement of the molecule. researchgate.net

Further research into various p-phenylenediamine derivatives has reinforced the importance of low Bond Dissociation Energy (BDE) for high antioxidant activity. Machine learning models applied to PPD derivatives have shown that the presence of electron-donating groups, such as amino groups, can lower the BDE, thereby enhancing antioxidant performance. rsc.org The methoxy group (-OCH3) in this compound is also an electron-donating group, which would be expected to lower the N-H BDE and increase its radical scavenging capacity.

Environmental Fate and Chemical Transformation Mechanisms of N 2 Methoxy Phenyl Benzene 1,4 Diamine

Abiotic and Biotic Degradation Pathways

The persistence and transformation of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in the environment are dictated by its susceptibility to breakdown by light (photodegradation) and microorganisms (biodegradation).

Photodegradation Mechanisms

Sunlight can be a significant driver of transformation for many organic compounds in the aquatic environment. For p-phenylenediamine (B122844) (PPD) derivatives, photochemical reactions are a known degradation pathway. nih.gov Studies on related PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), have shown that they can undergo sunlight-induced transformation in water, leading to the formation of quinone-type structures. nih.govresearchgate.net This process involves the oxidation of the diamine, a reaction that can be influenced by various environmental factors.

Microbial Transformation and Biodegradation Pathways

The microbial breakdown of this compound is a critical process determining its ultimate fate in soil and water. The structure of this compound, with its aromatic rings and methoxy (B1213986) substituent, presents a challenge for many microorganisms.

Research on the microbial degradation of ring-substituted anilines has shown that the presence of a methoxy group can inhibit mineralization. researchgate.net For instance, a Moraxella sp. strain capable of degrading various halogenated anilines was unable to utilize 4-methoxyaniline as a sole source of carbon and nitrogen. researchgate.net This suggests that the methoxy group on this compound may render it more resistant to biodegradation compared to unsubstituted p-phenylenediamine.

Identification of Transformation Products in Environmental Contexts

A significant concern with the environmental presence of PPDs is the formation of transformation products that may be more persistent or toxic than the parent compound. The most well-documented transformation products of PPDs are their corresponding quinone derivatives. nih.govnih.govhkbu.edu.hk For example, the transformation of 6PPD to 6PPD-quinone is a major focus of environmental research due to the latter's high toxicity to certain aquatic species. nih.gov

Given this trend, it is highly probable that this compound transforms into N-(2-methoxy-phenyl)-p-benzoquinonediimine or a related quinone-like structure under environmental conditions. This oxidation can be driven by both abiotic (e.g., reaction with ozone, photochemistry) and biotic processes. nih.govnih.gov In addition to quinone formation, other potential transformation pathways for PPDs include hydroxylation and acetylation. nih.govnih.gov

The table below summarizes the expected and identified transformation products for related p-phenylenediamine compounds, which can serve as a proxy for the potential transformation of this compound.

Parent CompoundTransformation Product(s)Formation Pathway(s)Reference(s)
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)6PPD-quinoneOzonation, Photochemical Transformation nih.govnih.gov
p-Phenylenediamine (PPD)N-mono-acetylated PPD (MAPPD), N,N'-di-acetylated PPD (DAPPD)Biotransformation (in human epidermis and hepatocytes) nih.gov
p-Phenylenediamine (PPD)p-Benzoquinone diimine, Bandrowski's baseOxidation industrialchemicals.gov.au

Chemical Forms and Environmental Release Pathways from Industrial Uses

Understanding the industrial applications of this compound is key to identifying its potential release pathways into the environment. While specific data for this exact compound is sparse, information on a closely related substance, 2-methoxymethyl-p-phenylenediamine, indicates its use as a precursor in oxidative hair dyes. nih.goveuropa.eugoogle.comresearchgate.netnih.gov It is plausible that this compound has similar applications in the cosmetics or polymer industries. P-phenylenediamines, in general, are utilized as components in the manufacturing of high-strength polymers like aramids and as antioxidants in rubber. wikipedia.org

The primary environmental release of such compounds from industrial use would likely be through wastewater from manufacturing facilities. hkbu.edu.hk If used in consumer products like hair dyes, release would occur via domestic wastewater. Another significant source of PPD release into the environment is the abrasion of tires, which contain PPDs as antioxidants. nih.govnih.gov These compounds can then enter aquatic systems through stormwater runoff.

The chemical form of the substance can also influence its environmental transport and fate. This compound can exist as a free base or as a salt (e.g., hydrochloride or sulfate). The salt forms are generally more water-soluble, which would facilitate their transport in aquatic environments. industrialchemicals.gov.au

Industrial Application (of related compounds)Potential Environmental Release PathwayChemical Form in EnvironmentReference(s)
Hair Dye Precursor (2-methoxymethyl-p-phenylenediamine)Domestic and industrial wastewaterFree base or salt, dissolved in water hkbu.edu.hknih.goveuropa.eunih.gov
Polymer Component (general PPDs)Industrial wastewater from manufacturingFree base or salt, dissolved in water industrialchemicals.gov.auwikipedia.org
Rubber Antioxidant (general PPDs)Tire wear particles, stormwater runoffAdsorbed to particulate matter, dissolved in water nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for N-(2-Methoxy-phenyl)-benzene-1,4-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(4-aminophenyl)-N′-phenyl-benzene-1,4-diamine are synthesized via reactions between aromatic diamines and halogenated nitroarenes in polar aprotic solvents (e.g., DMSO) at elevated temperatures (65% yield) . Optimizing solvent choice (e.g., DMSO vs. DMF) and stoichiometric ratios of reactants can mitigate side reactions (e.g., over-nitrosation). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the pure product. For N-(2-Methoxy-phenyl) derivatives, introducing methoxy groups may require protecting-group strategies to prevent undesired oxidation .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR : 1^1H and 13^{13}C NMR identify proton environments and confirm substitution patterns (e.g., methoxy group at ~3.8 ppm).
    • FT-IR : Stretching frequencies for N–H (~3300 cm1^{-1}), C–N (~1250 cm1^{-1}), and aromatic C–O (methoxy group, ~1250 cm1^{-1}) validate functional groups.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). For example, related benzene-1,4-diamine derivatives crystallize in monoclinic systems with unit cell parameters a = 11.8285 Å, b = 9.1223 Å, c = 14.7952 Å . SHELX software is widely used for refinement .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 58.5°C for N-(o-Tolyl) analogs) and thermal stability .

Advanced Research Questions

Q. How can this compound be integrated into covalent organic frameworks (COFs) for advanced materials?

Methodological Answer: The diamine group enables its use as a building block in COFs via Schiff-base condensation with aldehydes (e.g., 1,3,5-triformylphloroglucinol). For example, benzene-1,4-diamine derivatives undergo monomer exchange in imine-linked COFs, where nucleophilic attack by the diamine replaces existing linkers while retaining crystallinity . Computational modeling (e.g., DFT) predicts pore geometry and stability, while BET surface area analysis and PXRD validate framework integrity. Applications include gas storage or catalysis, leveraging the methoxy group’s electron-donating properties to modulate COF conductivity .

Q. How do substituent variations (e.g., methoxy vs. nitro groups) affect the compound’s reactivity and physical properties?

Methodological Answer:

  • Electronic Effects : Methoxy groups (-OCH3_3) act as electron donors, increasing electron density on the aromatic ring and enhancing nucleophilic substitution reactivity. In contrast, nitro groups (-NO2_2) are electron-withdrawing, reducing reactivity toward electrophiles but stabilizing intermediates in redox reactions .
  • Thermal Properties : Substituents influence melting points; methoxy derivatives (e.g., ~58.5°C ) generally exhibit lower melting points than nitro analogs due to reduced crystallinity.
  • Redox Behavior : Cyclic voltammetry (CV) reveals oxidation peaks at ~0.5 V (vs. Ag/AgCl) for methoxy derivatives, shifting to ~0.8 V for nitro-substituted analogs .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. For example:

  • Melting Point Variability : N-(4-nitrophenyl) derivatives report melting points ranging from 132–140°C due to differing recrystallization solvents (e.g., ethanol vs. acetone) . High-resolution DSC and hot-stage microscopy differentiate polymorphs.
  • Reproducibility : Standardizing synthetic protocols (e.g., solvent purity, cooling rates) and characterizing batches via HPLC or 1^1H NMR (purity >98%) minimizes variability. Collaborative interlaboratory studies using reference materials (e.g., NIST standards) enhance data reliability .

Q. What strategies mitigate decomposition during storage or experimental handling of this compound?

Methodological Answer:

  • Storage : Store under inert atmosphere (Ar/N2_2) at –20°C to prevent oxidation. Amber vials block UV-induced degradation.
  • Handling : Use gloveboxes for air-sensitive reactions. TLC or inline UV-Vis monitors reaction progress to minimize exposure.
  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit autoxidation .

Q. How does the compound’s electronic structure influence its applications in photophysical studies?

Methodological Answer: The methoxy group’s electron-donating nature shifts UV-Vis absorption maxima to longer wavelengths (bathochromic shift). Time-resolved fluorescence spectroscopy measures excited-state lifetimes (e.g., τ = 2.3 ns in acetonitrile), relevant for designing organic LEDs or sensors. Computational TD-DFT simulations correlate HOMO-LUMO gaps (~3.1 eV) with experimental optical bandgaps .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.